3-[Hydroxy(4-nitrophenyl)methyl]isoxazole-4-carboxylic Acid
CAS No.:
Cat. No.: VC20124356
Molecular Formula: C11H8N2O6
Molecular Weight: 264.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8N2O6 |
|---|---|
| Molecular Weight | 264.19 g/mol |
| IUPAC Name | 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C11H8N2O6/c14-10(9-8(11(15)16)5-19-12-9)6-1-3-7(4-2-6)13(17)18/h1-5,10,14H,(H,15,16) |
| Standard InChI Key | NBUAPIAFWOUWIP-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)[N+](=O)[O-] |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound’s IUPAC name, 3-[hydroxy-(4-nitrophenyl)methyl]-1,2-oxazole-4-carboxylic acid, reflects its core isoxazole ring substituted at positions 3 and 4. The isoxazole moiety (a five-membered heterocycle with oxygen and nitrogen atoms) is functionalized with:
-
A hydroxymethyl group at position 3, linked to a 4-nitrophenyl substituent.
-
A carboxylic acid group at position 4.
This arrangement introduces both polar (hydroxy, nitro, carboxylic acid) and hydrophobic (aromatic ring) regions, influencing solubility and target interactions.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈N₂O₆ |
| Molecular Weight | 264.19 g/mol |
| SMILES | C1=CC(=CC=C1C(C2=NOC=C2C(=O)O)O)N+[O-] |
| InChI Key | NBUAPIAFWOUWIP-UHFFFAOYSA-N |
Synthesis Strategies
General Approaches
Synthesis typically involves multi-step reactions leveraging nucleophilic additions and cyclization. A common pathway, inferred from analogous isoxazole derivatives , involves:
-
Formation of the isoxazole core via condensation of hydroxylamine with diketones or β-keto esters.
-
Functionalization at position 3 through aldol-like reactions using 4-nitrobenzaldehyde.
-
Carboxylic acid introduction at position 4 via hydrolysis of ester precursors.
Table 2: Representative Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Isoxazole ring formation | Hydroxylamine, β-keto ester | 60–75% |
| 2 | Aldol addition at C3 | 4-Nitrobenzaldehyde, In(OTf)₃ | 65–80% |
| 3 | Ester hydrolysis to carboxylic acid | NaOH, reflux | >90% |
Catalysts like indium(III) trifluoromethanesulfonate (In(OTf)₃) enhance imine formation efficiency during aldol steps . The nitro group’s electron-withdrawing nature moderates reactivity, necessitating controlled conditions to avoid over-oxidation.
Physicochemical Characterization
Spectral Data
While specific spectra for this compound are unavailable, analogous isoxazoles exhibit:
-
IR Spectroscopy: Strong absorption at ~1620 cm⁻¹ (C=O stretch of carboxylic acid) and ~3450 cm⁻¹ (O-H stretch) .
-
¹H NMR: Distinct signals for aromatic protons (δ 7.4–8.1 ppm), hydroxymethyl (δ 4.8–5.2 ppm), and isoxazole protons (δ 2.0–2.5 ppm for methyl groups) .
-
Mass Spectrometry: Molecular ion peaks at m/z 264.19 ([M+H]⁺) with fragmentation patterns reflecting loss of NO₂ (46 Da) and H₂O (18 Da).
Biological Activity and Mechanism
Apoptotic Pathway Modulation
In Jurkat T-cells, MM3 upregulated caspase-8 (2.5-fold) and Fas (3.1-fold), suggesting pro-apoptotic activity via extrinsic pathways . The nitro derivative’s potential to stabilize NF-κB complexes could similarly dysregulate survival signals in hyperproliferative cells.
Pharmacological Applications
Anti-Inflammatory Therapeutics
The compound’s dual functionality (nitro for electron modulation, carboxylic acid for solubility) positions it as a candidate for:
-
Rheumatoid arthritis: Targeting TNF-α and IL-6 pathways.
-
Inflammatory bowel disease: Localized action in the gastrointestinal tract.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume